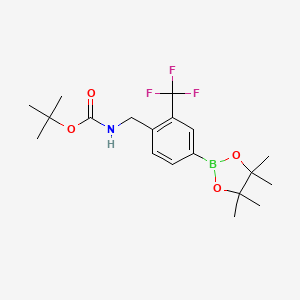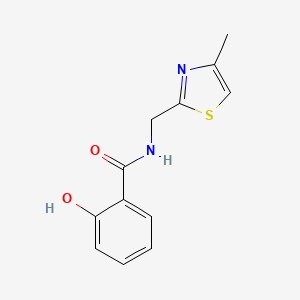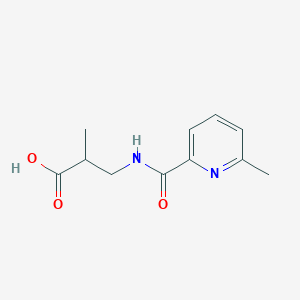![molecular formula C11H12BrN3O2S B14913893 3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)
3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazolone core, which is known for its diverse chemical reactivity and biological activity. The presence of a bromophenoxy group and a thioether linkage further enhances its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-bromophenol with 2-chloroethyl ethyl sulfide to form 2-(3-bromophenoxy)ethyl thioether. This intermediate is then reacted with 4-methyl-1,2,4-triazolone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenoxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The bromophenoxy group may interact with biological receptors or enzymes, while the triazolone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine: Similar structure with a thiadiazole core instead of a triazolone core.
2-((3-Bromophenoxy)methyl)-4-methyl-1,2,4-triazol-3-one: Similar structure with a different substitution pattern on the triazolone core.
Uniqueness
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromophenoxy group and a thioether linkage in conjunction with the triazolone core makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H12BrN3O2S |
|---|---|
Poids moléculaire |
330.20 g/mol |
Nom IUPAC |
3-[2-(3-bromophenoxy)ethylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H12BrN3O2S/c1-15-10(16)13-14-11(15)18-6-5-17-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,16) |
Clé InChI |
VHVUEPPOHQLLKQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)NN=C1SCCOC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)








